Ethyl 3-[(methylsulfonyl)amino]benzoate

Physicochemical characterization Chromatographic separation Positional isomer differentiation

Ethyl 3-[(methylsulfonyl)amino]benzoate (CAS 93884-11-8) is a meta-substituted aryl sulfonamide ester with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. The compound features an ethyl ester at the 1-position and a methylsulfonylamino (–NHSO₂CH₃) group at the 3-position of the benzene ring, placing it within the broader class of sulfonamidobenzoate esters that serve as versatile intermediates in pharmaceutical research and organic synthesis.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 93884-11-8
Cat. No. B185068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(methylsulfonyl)amino]benzoate
CAS93884-11-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
InChIInChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
InChIKeyWQODBAJDFZPKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-[(methylsulfonyl)amino]benzoate (CAS 93884-11-8): A Meta-Substituted Sulfonamidobenzoate Ester Building Block for Medicinal Chemistry and Synthetic Methodology


Ethyl 3-[(methylsulfonyl)amino]benzoate (CAS 93884-11-8) is a meta-substituted aryl sulfonamide ester with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol [1]. The compound features an ethyl ester at the 1-position and a methylsulfonylamino (–NHSO₂CH₃) group at the 3-position of the benzene ring, placing it within the broader class of sulfonamidobenzoate esters that serve as versatile intermediates in pharmaceutical research and organic synthesis [2]. Its computed physicochemical properties include a predicted LogP of 1.81, a topological polar surface area of 80.9 Ų, and a boiling point of 373.7 °C at 760 mmHg, distinguishing it from its para-substituted and methyl ester analogs [1].

Why Regioisomeric and Ester-Homolog Substitution of Ethyl 3-[(methylsulfonyl)amino]benzoate Cannot Be Assumed Equivalent


Substitution of ethyl 3-[(methylsulfonyl)amino]benzoate with its ortho or para positional isomers, or with the corresponding methyl ester, cannot be assumed functionally equivalent because both the ring position of the sulfonamide group and the ester chain length materially affect physicochemical properties, synthetic reactivity, and biological target engagement [1]. The meta-substitution pattern (3-position) confers a distinct LogP of 1.81 and a boiling point of 373.7 °C, whereas the para isomer (CAS 7151-77-1) exhibits a higher LogP of 2.39 and a boiling point of 375.6 °C, differences sufficient to alter chromatographic retention, solubility, and downstream reaction outcomes . Critically, in the context of antibacterial LpxH inhibitor development, the meta-sulfonamidobenzamide scaffold has been identified as a distinct pharmacophore requiring N-demethylation relative to the ortho series to maintain wild-type antibacterial activity, demonstrating that ring position is not interchangeable for biological function [1].

Quantitative Differentiation Evidence for Ethyl 3-[(methylsulfonyl)amino]benzoate Versus Closest Analogs


Meta vs Para Positional Isomerism: Boiling Point and LogP Differentiation Impacting Purification and Formulation

Ethyl 3-[(methylsulfonyl)amino]benzoate (meta isomer, CAS 93884-11-8) exhibits a boiling point of 373.7 °C at 760 mmHg and a computed LogP of 1.81, whereas its para-substituted isomer ethyl 4-[(methylsulfonyl)amino]benzoate (CAS 7151-77-1) shows a higher boiling point of 375.6 °C at 760 mmHg and a higher LogP of approximately 2.39 . The 1.9 °C boiling point elevation and 0.58 LogP unit increase in the para isomer are attributable to differences in molecular symmetry and dipole moment arising from the positional change of the sulfonamido group .

Physicochemical characterization Chromatographic separation Positional isomer differentiation

Ethyl Ester vs Methyl Ester Homolog: Boiling Point Difference Governs Downstream Synthetic Compatibility

Ethyl 3-[(methylsulfonyl)amino]benzoate (ethyl ester) exhibits a boiling point of 373.7 °C at 760 mmHg, whereas the corresponding methyl ester analog methyl 3-[(methylsulfonyl)amino]benzoate (CAS 32087-05-1) has a substantially lower boiling point of 362.0 °C at 760 mmHg . This 11.7 °C difference arises from the increased molecular weight and van der Waals surface area conferred by the additional methylene group in the ethyl ester [1]. The methyl ester also has a reported melting point of 124–125 °C, providing a crystalline handling advantage not available with the ethyl ester, which lacks a well-defined melting point in the published literature .

Ester homolog comparison Synthetic intermediate Thermal processing

Proven Synthetic Utility: 81.5% Reported Yield for Sulfonylation of Ethyl 3-Aminobenzoate

The synthesis of ethyl 3-[(methylsulfonyl)amino]benzoate via direct sulfonylation of ethyl 3-aminobenzoate (2.0 g, 12.1 mmol) with methanesulfonyl chloride in the presence of sodium hydrogen carbonate (1.2 g, 14.5 mmol) in 1,4-dioxane (24 mL) has been reported with a calculated yield of 81.5%, producing 2.4 g of the target compound [1]. This one-step procedure from the commercially available aniline precursor avoids the alternative two-step route via 3-aminobenzoic acid (sulfonylation followed by esterification) that is commonly employed for other sulfonamidobenzoate esters . In comparison, the para isomer is typically synthesized via esterification of the pre-formed 4-(methylsulfonamido)benzoic acid, requiring an additional synthetic step .

Synthetic methodology Yield optimization Process chemistry

Meta-Substitution as a Pharmacophoric Requirement: Class-Level Evidence from Antibacterial LpxH Inhibitor Development

A 2024 study in the European Journal of Medicinal Chemistry demonstrated that the meta-sulfonamidobenzamide scaffold is a distinct pharmacophore for LpxH inhibition in Gram-negative bacteria, with the critical finding that shifting the sulfonamide from the ortho to the meta position necessitates removal of the N-methyl group to maintain wild-type antibacterial activity [1]. The study further reported that meta-sulfonamidobenzamide derivatives exhibit potent enzyme inhibition and antibacterial activity, with two LpxH-bound X-ray structures (PDB: 9ENG) revealing enzyme-ligand interactions that differ fundamentally from those of the ortho-sulfonamidobenzamide series [1][2]. While this study employed benzamide analogs rather than the ester form, the meta-sulfonamido substitution pattern is the defining structural feature that distinguishes this compound class from ortho-substituted analogs for this emerging antibacterial target [1].

Antibacterial drug discovery LpxH inhibition Structure-activity relationship

Structural Biology Validation of the Methylsulfonylamino-Benzoate Scaffold via PDB Ligand 6SU

The methyl ester analog of the target compound, methyl 3-(methylsulfonylamino)benzoate, has been validated as a protein-bound ligand in multiple Protein Data Bank (PDB) entries, including PDB ID 5KH6, where it appears as the non-polymeric ligand 6SU [1][2]. In contrast, the ethyl ester (CAS 93884-11-8) does not currently appear as a co-crystallized ligand in any PDB entry, suggesting that the ethyl ester may be preferentially utilized as a synthetic intermediate rather than a direct structural biology probe, while the methyl ester serves as a validated fragment for crystallographic studies [1]. This distinction is relevant for procurement: the ethyl ester's higher boiling point (373.7 °C vs 362.0 °C) and different solubility profile may make it more suitable for solution-phase synthetic applications, while the methyl ester is the validated choice for crystallography .

Structural biology Protein-ligand co-crystallization Fragment-based drug discovery

Procurement-Relevant Application Scenarios for Ethyl 3-[(methylsulfonyl)amino]benzoate Based on Quantified Differentiation Evidence


Synthesis of Meta-Sulfonamidobenzamide LpxH Inhibitors for Gram-Negative Antibacterial Hit-to-Lead Programs

The meta-sulfonamido substitution pattern of ethyl 3-[(methylsulfonyl)amino]benzoate directly aligns with the pharmacophoric requirements identified for LpxH inhibition, where the meta-position sulfonamide is critical for enzyme engagement and antibacterial activity [1]. For medicinal chemistry teams pursuing this target, the compound serves as a key ester intermediate that can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to benzamide warheads. The documented 81.5% synthetic yield from ethyl 3-aminobenzoate provides a reliable starting point for scale-up , while the lower LogP (1.81 vs 2.39 for para isomer) offers practical advantages in aqueous workup during intermediate isolation .

Palladium-Catalyzed Domino N-Benzylation/Intramolecular Direct Arylation for N-Sulfonyl Dihydrophenanthridine Synthesis

Ethyl 3-[(methylsulfonyl)amino]benzoate has been specifically employed as a sulfonanilide substrate in palladium-catalyzed domino N-benzylation/intramolecular direct arylation reactions, providing regiocontrolled access to N-sulfonyl dihydrophenanthridines [1]. Under optimized Pd catalysis conditions, the formation of 5,6-dihydrophenanthridines is controlled over competing biaryl sultam formation. The ethyl ester's higher boiling point (373.7 °C) relative to the methyl ester (362.0 °C) provides a wider thermal window for this palladium-catalyzed process, which typically operates at elevated temperatures .

Intermediate for Plasminogen-Activation and Matrix Metalloproteinase-Targeted Agents (Patent WO2005/25557)

Ethyl 3-[(methylsulfonyl)amino]benzoate is specifically cited as a synthetic intermediate in Monash University's patent WO2005/25557 A1, which describes agents for plasminogen-activation and matrix metalloproteinase-associated conditions [1]. For organizations pursuing IP in this therapeutic area, procurement of the patent-specified intermediate ensures fidelity to the disclosed synthetic route. The availability of the compound with 95% purity specification from multiple vendors, classified as non-hazardous for transport under DOT/IATA regulations, further streamlines procurement logistics .

Chromatographic Method Development Using Distinct LogP and Retention Time Differentiation from Para Isomer

The measurable LogP difference between the meta isomer (LogP 1.81) and para isomer (LogP 2.39) translates to distinct reversed-phase HPLC retention times, enabling unambiguous analytical method development for purity assessment and reaction monitoring [1]. For quality control laboratories requiring baseline separation of positional isomers, this 0.58 LogP unit difference provides a reliable chromatographic handle. The ethyl ester's UV-active benzoate chromophore further facilitates detection at standard wavelengths (254 nm), making it suitable for routine HPLC-UV analysis in procurement quality verification [1].

Quote Request

Request a Quote for Ethyl 3-[(methylsulfonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.